molecular formula C7H8FN B1294385 2-Fluorobenzylamine CAS No. 89-99-6

2-Fluorobenzylamine

Cat. No. B1294385
CAS RN: 89-99-6
M. Wt: 125.14 g/mol
InChI Key: LRFWYBZWRQWZIM-UHFFFAOYSA-N
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Description

2-Fluorobenzylamine is a compound that has been studied for its structural and dynamical properties, particularly in the context of its rotational spectrum and the effects of fluorine substitution on its flexibility and tunneling pathways . It is also a versatile intermediate in the synthesis of various pharmaceuticals and has been used in the preparation of peptide synthesis , supramolecular organic fluorophores , and as a building block for PET radiotracers .

Synthesis Analysis

The synthesis of 2-fluorobenzylamine and its derivatives has been explored in several studies. For instance, 2-fluorobenzylamine has been used as a starting material for the synthesis of thyrotropin-releasing hormone and leucine-enkephalin . Additionally, it has been synthesized from p-nitrobenzoic acid through a process involving fluorination, acylation, and reduction, aiming to simplify the method and reduce costs . Furthermore, asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, was achieved using 4-fluorobenzylamine .

Molecular Structure Analysis

The molecular structure of 2-fluorobenzylamine has been extensively analyzed using rotational spectroscopy and quantum chemical methods. The studies have revealed the presence of stable conformers, with the global minimum conformer being stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . The effect of fluorine substitution on the molecule's flexibility and the tunneling motion of the amino group has also been characterized, providing insights into the structural dynamics of the molecule .

Chemical Reactions Analysis

2-Fluorobenzylamine participates in various chemical reactions, including the formation of supramolecular organic fluorophores when combined with 2-naphthalenecarboxylic acid . The substitution reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines have also been studied, leading to the formation of fully substituted derivatives . These reactions are significant for the development of new materials and pharmaceutical compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorobenzylamine derivatives have been investigated, with particular attention to their fluorination reactions and the influence of substituents on the rates of formation and physical data . The synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives, for example, provided insights into the NMR chemical shifts of the hydroxy and fluorine compounds . Additionally, the use of 2-fluorobenzylamine as a building block for PET radiotracers has been explored, demonstrating its versatility and potential in radiochemical applications .

Scientific Research Applications

“2-Fluorobenzylamine” is a chemical compound with the molecular formula C7H8FN, and it’s often used as a building block in organic synthesis . It’s a colorless to light orange or yellow clear liquid , and it’s sensitive to air .

  • Anticonvulsant Activity

    • Application : 2-Fluorobenzylamine was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity .
    • Results : The synthesized compound, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, demonstrated anticonvulsant activity . The specific results, including quantitative data or statistical analyses, are not provided in the source.
  • Spirohydantoins Synthesis

    • Application : 2-Fluorobenzylamine was also used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .
    • Results : The synthesized series of substituted spirohydantoins were studied for their structure-activity relationship . The specific results, including quantitative data or statistical analyses, are not provided in the source.

Safety And Hazards

2-Fluorobenzylamine is considered hazardous. It is combustible and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be stored under inert gas and kept away from heat, sparks, open flames, and hot surfaces .

Relevant Papers 2-Fluorobenzylamine has been mentioned in various papers. For instance, it was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity . It was also used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .

properties

IUPAC Name

(2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFWYBZWRQWZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059003
Record name Benzenemethanamine, 2-fluoro-
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzylamine

CAS RN

89-99-6
Record name 2-Fluorobenzylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-fluoro-
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Record name 2-Fluorobenzylamine
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Record name Benzenemethanamine, 2-fluoro-
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Record name Benzenemethanamine, 2-fluoro-
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Record name 2-fluorobenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
C Calabrese, A Maris, L Evangelisti… - …, 2013 - Wiley Online Library
… In this work we investigate 2-fluorobenzylamine (2FBA) to understand the effects of fluorine substitution on its conformational properties including structural, dynamical, and energetics …
J Milani, NE Pridmore, AC Whitwood… - …, 2015 - ACS Publications
… Reaction of Li 2 PdCl 4 with N,N-dimethyl-2-fluorobenzylamine (1b, 2 equiv), in methanol for 6 h at 25 C, gave palladacycle 3b in 86% yield along with the protonated substrate 1bH + . …
Number of citations: 19 pubs.acs.org
RB Silverman, WP Hawe - Journal of enzyme inhibition, 1995 - Taylor & Francis
To test whether addition of electron-withdrawing substituents to good substrates of monoamine oxi-dase (MAO) will transform them into inactivators, a series of fluorine-substituted …
Number of citations: 15 www.tandfonline.com
RAH AL-UQAILY - Research Journal of Science & IT …, 2015 - researchgate.net
In this paper were studied inhibition by 4-Chloro-2-fluorobenzylamine Hydrochloride for corrosion for mild steel in HCl media with inhibitor concentrations 100-300 ppm and …
Number of citations: 8 www.researchgate.net
RL Johnson, R Wiethe, W Stuart, P Hancock, A Newton - waters.com
… Three isomeric fluorobenzylamines were analyzed in vials (4-fluorobenzylamine), (3-fluorobenzylamine), (2fluorobenzylamine) and showed vastly different impurity profiles. The …
Number of citations: 0 www.waters.com
G Yan, G Sui, W Chen, K Su, Y Feng… - Chemistry of …, 2022 - ACS Publications
It is an effective strategy to improve the performance of quasi-two-dimensional (Q-2D) perovskite solar cells (PSCs) by introducing fluoro-substituted aromatic alkylammonium spacer …
Number of citations: 14 pubs.acs.org
RL Johnson, R Wiethe, W Stuart, P Hancock, A Newton - waters.com
… Three isomeric fluorobenzylamines were analyzed in vials (4-fluorobenzylamine), (3-fluorobenzylamine), (2fluorobenzylamine), and showed vastly different impurity profiles. The …
Number of citations: 2 www.waters.com
M Zhang, M Li, X You, Z Wei, W Rao, L Wang… - Journal of Solid State …, 2021 - Elsevier
… substitution strategy, we successfully obtained a fluorine and chlorine double substituted 2D metal halide perovskite [4-Cl-2-FBA] 2 PbBr 4 by reactions of 4-chloro-2-fluorobenzylamine …
Number of citations: 8 www.sciencedirect.com
S Melandri, A Maris, C Calabrese… - 68th International …, 2013 - ui.adsabs.harvard.edu
… 2-fluorobenzylamine was studied by rotational spectroscopy in free jet expansion and … are isoenergetic the energy difference is increased 2-fluorobenzylamine. One of the observed …
Number of citations: 3 ui.adsabs.harvard.edu
JL Neill, AV Mikhonin, T Chen, RE Sonstrom… - … of Pharmaceutical and …, 2020 - Elsevier
… In addition to a possible regioisomeric impurity (2,6-difluorobenzylamine), there are desfluoro impurities that can be present – such as 2-fluorobenzylamine, 4-fluorobenzylamine, and …
Number of citations: 22 www.sciencedirect.com

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